molecular formula C17H22N2O4 B2674485 N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197605-89-1

N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2674485
CAS RN: 2197605-89-1
M. Wt: 318.373
InChI Key: LGSXUVFPANPAMS-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its potential as a therapeutic agent for Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can then be treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, sulfonamides in general are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-protozoal effects .


Physical And Chemical Properties Analysis

The compound is a white amorphous powder with a molecular weight of 452 gmol^-1 . Its IR spectrum shows peaks at 3258 cm^-1 (N-H stretching), 3047 cm^-1 (C-H stretching of aromatic ring), 2936 cm^-1 (-CH2 stretching), 1711 cm^-1 (C=O stretching), 1643 cm^-1 (C=C stretching of aromatic ring), and 1385 cm^-1 (-SO2 stretching) .

Future Directions

The compound and its derivatives could be further studied for their potential therapeutic effects in various diseases, including Alzheimer’s disease . The inhibition activity of synthesized molecules could be studied to assess their possible therapeutic effect on this disease .

properties

IUPAC Name

N-[2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-13(18-16(20)11-19(3)17(21)5-2)12-6-7-14-15(10-12)23-9-8-22-14/h5-7,10,13H,2,4,8-9,11H2,1,3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSXUVFPANPAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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